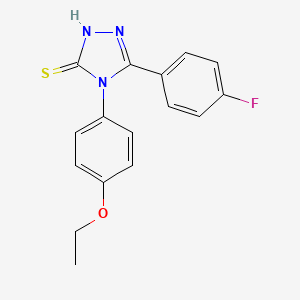

4-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Description

Chemical Classification and Nomenclature

This compound belongs to the heterocyclic class of organic compounds known as triazoles, specifically categorized as a 1,2,4-triazole derivative. The compound exhibits the characteristic five-membered ring structure containing three nitrogen atoms and two carbon atoms, conforming to the general molecular formula that defines triazole systems. According to PubChem nomenclature standards, this compound bears the Chemical Abstracts Service registry number 54543-43-0 and maintains the molecular formula C₁₆H₁₄FN₃OS with a molecular weight of 315.4 grams per mole.

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-(4-ethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione, reflecting the thione tautomeric form that represents the predominant structural configuration under standard conditions. This nomenclature explicitly identifies the positioning of substituents on the triazole ring system, with the ethoxyphenyl group attached at the 4-position and the fluorophenyl group at the 3-position of the triazole core. The thiol functionality, represented in its thione form, occupies the 5-position, contributing significantly to the compound's chemical reactivity and potential coordination properties.

The compound demonstrates the structural complexity achievable through modern synthetic approaches to triazole chemistry, incorporating multiple aromatic systems with distinct electronic properties. The ethoxy substituent on one phenyl ring introduces electron-donating characteristics through resonance effects, while the fluorine atom on the opposing phenyl ring provides electron-withdrawing properties that significantly influence the overall electronic distribution within the molecular framework. This combination of substituents creates a unique electronic environment that distinguishes this derivative from simpler triazole analogs and contributes to its specific chemical behavior.

Table 1: Chemical Identification Data for this compound

| Property | Value |

|---|---|

| PubChem Compound Identifier | 16637034 |

| Chemical Abstracts Service Number | 54543-43-0 |

| Molecular Formula | C₁₆H₁₄FN₃OS |

| Molecular Weight | 315.4 g/mol |

| International Union of Pure and Applied Chemistry Name | 4-(4-ethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |

| Simplified Molecular Input Line Entry System | CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)F |

| International Chemical Identifier Key | DOZGNOHIPYMKJW-UHFFFAOYSA-N |

The structural characterization of this compound reveals important stereochemical considerations that influence its three-dimensional molecular geometry and subsequent intermolecular interactions. The triazole ring system maintains planarity due to its aromatic character, while the pendant phenyl rings adopt orientations that minimize steric interactions while maximizing electronic stabilization through conjugation effects. This geometric arrangement facilitates potential coordination with metal centers and influences solid-state packing arrangements that determine bulk material properties.

Historical Context in Triazole Derivative Research

The development of this compound as a research target emerges from the rich historical foundation of triazole chemistry that originated with the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system. This foundational discovery established the conceptual framework for understanding triazole systems and initiated subsequent investigations into their synthetic accessibility and chemical properties. The historical progression from Bladin's initial characterization to contemporary derivative research demonstrates the enduring scientific interest in triazole systems and their potential applications across multiple disciplines.

Early investigations into triazole chemistry focused primarily on fundamental synthetic methodologies and structural characterization, with limited exploration of substituted derivatives bearing complex aromatic substituents. The evolution toward more sophisticated triazole derivatives, such as this compound, reflects advances in synthetic organic chemistry that enable precise control over substitution patterns and functional group incorporation. These developments have been facilitated by improved understanding of reaction mechanisms, catalyst systems, and purification techniques that support the preparation of complex heterocyclic structures with high purity and yield.

The specific research interest in thiol-substituted triazoles has developed significantly since the mid-twentieth century, driven by recognition of the unique coordination properties and chemical reactivity associated with sulfur-containing heterocycles. Early synthetic approaches to triazole-3-thiol derivatives relied on multi-step procedures involving thiosemicarbazide intermediates and cyclization reactions under basic conditions. These methodologies provided access to various substituted triazole-thiol compounds but often suffered from limitations in substrate scope and reaction efficiency that restricted their practical application to simple derivatives.

Contemporary research into triazole derivatives has been substantially influenced by the discovery of significant biological activities associated with azole-containing compounds, particularly their antifungal properties discovered in 1944. This breakthrough recognition initiated extensive medicinal chemistry programs focused on triazole optimization and led to the development of clinically important compounds such as fluconazole, itraconazole, and voriconazole. The success of these pharmaceutical applications has maintained sustained research interest in triazole chemistry and encouraged exploration of novel derivatives with modified substitution patterns and functional groups.

Table 2: Historical Milestones in Triazole Research Relevant to Derivative Development

| Year | Development | Research Impact |

|---|---|---|

| 1885 | Bladin introduces triazole nomenclature | Establishes foundational understanding of triazole ring systems |

| 1944 | Discovery of antifungal properties in azole derivatives | Initiates medicinal chemistry interest in triazole compounds |

| 1960s-1970s | Development of thiosemicarbazide synthetic routes | Enables systematic preparation of triazole-thiol derivatives |

| 1980s-1990s | Introduction of metal-catalyzed triazole synthesis | Improves synthetic efficiency and substrate scope |

| 2000s-Present | Advanced synthetic methodologies for complex derivatives | Facilitates preparation of compounds like this compound |

The modern synthetic approaches that enable the preparation of this compound represent the culmination of decades of methodological development in heterocyclic chemistry. Contemporary synthetic strategies typically employ multi-step sequences beginning with appropriately substituted hydrazide precursors and proceeding through thiosemicarbazide intermediates to achieve ring closure under controlled conditions. These approaches benefit from improved understanding of reaction mechanisms and optimization of reaction conditions to achieve high yields and minimize side product formation.

The incorporation of fluorine substituents into triazole derivatives reflects broader trends in medicinal and materials chemistry toward fluorinated organic compounds that exhibit enhanced metabolic stability and modified physical properties. Fluorine substitution has become increasingly important in pharmaceutical research due to its ability to modulate molecular properties such as lipophilicity, metabolic stability, and binding affinity. Similarly, the inclusion of ethoxy substituents provides opportunities to fine-tune molecular properties through modification of electronic effects and steric interactions that influence chemical reactivity and physical behavior.

Current research directions in triazole chemistry continue to emphasize the development of novel synthetic methodologies that provide access to increasingly complex derivatives with precisely controlled substitution patterns. The specific combination of substituents present in this compound represents a sophisticated example of modern synthetic capability and demonstrates the potential for preparing tailored heterocyclic compounds with designed properties for specific applications in chemistry, materials science, and potentially pharmaceutical research.

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3OS/c1-2-21-14-9-7-13(8-10-14)20-15(18-19-16(20)22)11-3-5-12(17)6-4-11/h3-10H,2H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZGNOHIPYMKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-ethoxyphenyl hydrazine with 4-fluorophenyl isothiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity.

Types of Reactions:

Oxidation: The thiol group in the compound can be oxidized to form a disulfide bond.

Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

Substitution: The ethoxy and fluorophenyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Electrophiles such as bromine (Br₂) or acyl chlorides can be used.

Major Products Formed:

Oxidation: Disulfide derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Compounds in the triazole class have been extensively studied for their antimicrobial properties. Preliminary investigations suggest that 4-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol may exhibit similar activities due to its structural analogies with other triazole-thiols known for their efficacy against bacteria and fungi .

- Anti-inflammatory Effects : Related triazole-thiols have shown potential anti-inflammatory properties. The mechanism may involve the inhibition of specific enzymes or receptors involved in inflammatory pathways. Further research is needed to elucidate the specific pathways affected by this compound.

- Anticancer Potential : The structural features of this compound suggest possible interactions with cancer cell pathways. Similar compounds have demonstrated antiproliferative effects in various cancer cell lines, indicating a need for further studies on this compound's efficacy against cancer .

Agricultural Applications

Triazoles are well-known in agrochemistry for their fungicidal properties. The compound may serve as a fungicide due to its ability to inhibit fungal growth through interference with cell membrane synthesis or function. This application is particularly relevant given the increasing resistance of pathogens to conventional fungicides.

Material Science Applications

The unique chemical structure allows for potential applications in material science as well. For instance:

- Polymer Chemistry : Its thiol group can participate in thiol-ene reactions, which are valuable in creating cross-linked polymer networks.

- Sensors : The compound's ability to interact with various biological targets may be harnessed in biosensor technology for detecting specific biomolecules or pathogens .

Case Studies and Research Findings

- Synthesis and Characterization : Recent studies have focused on synthesizing derivatives of triazole-thiols to explore their antimicrobial activities. For instance, derivatives showed promising results against both bacterial and fungal strains, indicating that structural modifications can enhance efficacy .

- Comparative Analysis : A comparative study highlighted the biological activity of structurally similar compounds such as 5-(phenyl)-4H-1,2,4-triazole-3-thiol and 5-(bromophenyl)-4H-1,2,4-triazole-3-thiol, which demonstrated varying degrees of antimicrobial activity based on their substituents. This suggests that this compound could be optimized for enhanced biological activity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The triazole ring plays a crucial role in binding to these targets, leading to biological or chemical activity. The exact mechanism may vary depending on the application, but it generally involves the modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 4-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, highlighting structural variations and their impacts:

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity :

- Electron-donating groups (e.g., ethoxy, methoxy) : Increase lipophilicity and improve membrane permeability but may reduce electrophilic reactivity in S-alkylation reactions .

- Electron-withdrawing groups (e.g., nitro, fluorine) : Enhance oxidative stability and metal-binding capacity, making such derivatives suitable for anticancer or antimicrobial applications .

- Halogens (F, Cl) : Fluorine improves metabolic stability and bioavailability, while chlorine enhances antibacterial potency .

Synthetic Methodologies :

- Cyclization reactions : Commonly employ hydrazine derivatives and thioureas, with yields ranging from 65% to 85% .

- Schiff base formation : Condensation with aromatic aldehydes under acidic conditions yields imine-linked derivatives, often used for metal coordination studies .

Biological Activities: Antifungal/Antibiotic: Methoxy- and halogen-substituted triazoles show moderate-to-strong activity against Candida spp. and Staphylococcus aureus . Anticancer: Nitro- and fluorophenyl derivatives exhibit apoptosis-inducing effects in cancer cells, particularly non-small cell lung carcinoma .

Physicochemical Properties :

Biological Activity

4-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, a compound belonging to the triazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antiproliferative effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 315.37 g/mol. The structure features a triazole ring substituted with ethoxy and fluorophenyl groups, which are crucial for its biological interactions.

1. Antimicrobial Activity

Recent studies have shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated activity against Gram-positive and Gram-negative bacteria. In vitro tests indicated that these derivatives could inhibit bacterial growth effectively, although the specific activity of this compound requires further exploration in comparative studies with other triazoles .

2. Anti-inflammatory Activity

Research indicates that triazole derivatives can modulate inflammatory responses. In a study involving peripheral blood mononuclear cells (PBMCs), compounds similar to this compound were shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated by lipopolysaccharides (LPS). The inhibition rates ranged from 44% to 60%, suggesting a potent anti-inflammatory effect .

3. Antiproliferative Activity

The antiproliferative potential of this compound has been evaluated against various cancer cell lines. In vitro assays revealed that certain triazole derivatives can inhibit cell proliferation significantly. The effectiveness appears to be influenced by the nature of substituents on the triazole ring, with some derivatives exhibiting higher activity than others .

Case Study 1: Acute Toxicity Evaluation

A study focused on the acute toxicity of related triazole compounds reported an LD50 value of 1190 mg/kg when administered intragastrically. This classification indicates moderate toxicity (Class IV) according to K.K. Sidorov's classification system. Such findings underscore the importance of evaluating safety profiles in drug development .

Case Study 2: Cytokine Modulation

In another significant study involving PBMC cultures, various triazole derivatives were tested for their ability to modulate cytokine release. The results indicated that specific compounds could effectively lower TNF-α levels in stimulated cells, aligning with the anti-inflammatory properties previously noted .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiosemicarbazide intermediates under basic conditions. For example, S-alkylation reactions using this compound as a precursor can yield derivatives under microwave irradiation in isopropanol with sodium hydroxide . Purification involves silica gel column chromatography with eluents like hexane:ethyl acetate (75:25) to isolate pure products (yields: 72–86%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Confirm structure and purity using:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.8 ppm) and thiol groups (δ ~3.5 ppm).

- IR : Detect S–H stretches (~2550 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹).

- HR-MS : Validate molecular ion peaks (e.g., [M+H⁺] at m/z 356.09) .

Q. What preliminary biological assays are recommended for this compound?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus, E. coli) and antifungal assays (e.g., C. albicans). Use DMSO as a solvent (≤1% v/v) to avoid cytotoxicity interference .

Advanced Research Questions

Q. How do substituents (ethoxy, fluorophenyl) influence bioactivity and pharmacokinetics?

- Methodological Answer :

- Ethoxy Group : Enhances lipophilicity, improving membrane permeability (logP ~3.2).

- Fluorophenyl : Increases metabolic stability via C–F bond resistance to oxidative degradation.

- SAR Studies : Replace ethoxy with methoxy to compare antiviral IC₅₀ values (e.g., ATPase inhibition drops from 0.47 µM to >5 µM in analogous triazoles) .

Q. What computational strategies predict toxicity and binding affinity for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like MERS-CoV helicase (PDB: 5WWP). Prioritize compounds with ΔG ≤ -8.5 kcal/mol .

- In Silico Toxicity : Apply ProTox-II for acute toxicity prediction (e.g., LD₅₀ class) and ADMETLab 2.0 for hepatotoxicity risk assessment .

Q. How can solubility limitations in biological assays be addressed methodologically?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.